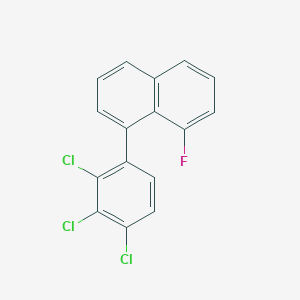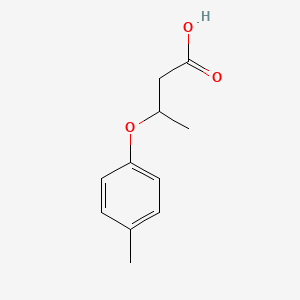
(R)-3-(P-Tolyloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(P-Tolyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a p-tolyloxy substituent at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(P-Tolyloxy)butanoic acid typically involves the reaction of p-tolyl alcohol with butanoic acid derivatives under specific conditions. One common method is the esterification of p-tolyl alcohol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-3-(P-Tolyloxy)butanoic acid may involve more scalable processes such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(P-Tolyloxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(P-Tolyloxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes involved in carboxylic acid metabolism.
Medicine
In medicine, ®-3-(P-Tolyloxy)butanoic acid has potential applications as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-(P-Tolyloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The p-tolyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(P-Methoxyphenoxy)butanoic acid: Similar in structure but with a methoxy group instead of a tolyloxy group.
®-3-(P-Chlorophenoxy)butanoic acid: Contains a chlorophenoxy group, offering different reactivity and properties.
®-3-(P-Bromophenoxy)butanoic acid: Features a bromophenoxy group, which can influence its chemical behavior.
Uniqueness
®-3-(P-Tolyloxy)butanoic acid is unique due to its specific substituent, which imparts distinct chemical and physical properties. The p-tolyloxy group provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) |
Clave InChI |
RJGOZXOYAUCMCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




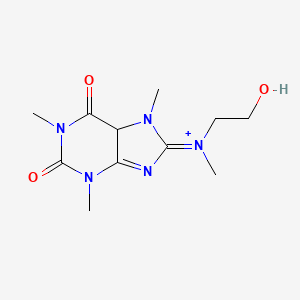

![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
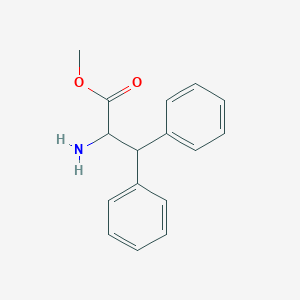
![(1R,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14790877.png)
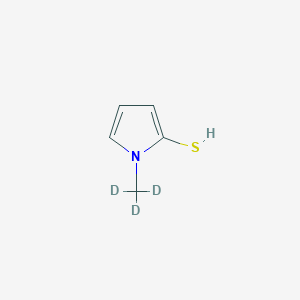
![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![methyl 5-[[[3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate](/img/structure/B14790905.png)
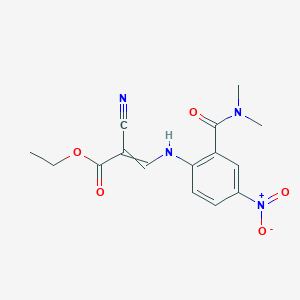
![benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14790931.png)
